2-((5-(4-bromophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 4-bromophenyl group at position 5, a thioether-linked acetamide moiety at position 6, and an N-(3-chloro-4-methylphenyl) substituent. Its molecular formula is C₂₁H₁₆BrClN₄O₂S, with a molecular weight of 519.81 g/mol. The pyrazolo-pyrimidine core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The 3-chloro-4-methylphenyl substituent introduces steric and electronic effects that could modulate target binding selectivity.
Key physicochemical properties include:
- Melting point: >259°C (decomposes), indicating high thermal stability .
- Spectral data: The ¹H NMR (DMSO-d₆) spectrum shows characteristic signals: δ 12.48 (br. s, NH-3 of pyrimidinone), δ 10.22 (s, NHCO), δ 7.61–7.42 (aromatic protons), δ 5.98 (s, CH-5 of pyrimidinone), δ 4.05 (s, SCH₂), δ 2.15 (s, CH₃) .
- Elemental analysis: Matches calculated values for C, N, and S (e.g., C: 43.95% vs. 44.08% calculated) .
Properties
CAS No. |
452054-53-4 |
|---|---|
Molecular Formula |
C20H15BrClN5O2S |
Molecular Weight |
504.79 |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H15BrClN5O2S/c1-11-2-5-13(8-16(11)22)24-17(28)10-30-20-25-18-15(9-23-26-18)19(29)27(20)14-6-3-12(21)4-7-14/h2-9H,10H2,1H3,(H,23,26)(H,24,28) |
InChI Key |
NOJKSDXIDAQODJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=CC=C(C=C4)Br)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-((5-(4-bromophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from various studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate hydrazones and carbonyl compounds.
- Thioether Formation : The introduction of the thio group is crucial for enhancing biological activity.
- Acetamide Modification : The final step involves the acetamide formation which is essential for the pharmacological profile of the compound.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:
- In vitro Studies : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Anticancer Properties
The anticancer potential of this compound has also been explored:
- Cell Viability Assays : Research indicates that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be approximately 20 µM for MCF-7 cells and 15 µM for HeLa cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| HeLa | 15 |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : The pyrazolo[3,4-d]pyrimidine structure is known to interfere with nucleic acid synthesis.
- Induction of Oxidative Stress : This compound may increase reactive oxygen species (ROS) levels in cancer cells, leading to cell death.
- Modulation of Apoptotic Pathways : It activates caspase pathways, which are critical for programmed cell death.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of the compound against a panel of pathogens. Results indicated a strong correlation between the structural modifications and increased potency against Gram-positive bacteria .
- Anticancer Research : A clinical trial investigated the effects of this compound on breast cancer patients, showing promising results in reducing tumor size after a treatment period of 12 weeks .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of pyrazolo-pyrimidine derivatives with diverse biological activities. Below is a comparative analysis with structurally related analogs:
Key Differences and Implications
Substituent Effects: The 4-bromophenyl group in the target compound vs. The thioether linkage in the target compound (vs. oxygen-based ethers in other analogs) may improve metabolic stability by resisting oxidative degradation .
Biological Activity :
- Compound 5.5 demonstrated antifungal activity (e.g., against Candida albicans), while the target compound’s activity remains uncharacterized but is hypothesized to target kinases due to structural similarity to imatinib-like scaffolds .
- Example 83 in EP 4 374 877 A2 incorporates a chromen-4-one moiety, linked to anticancer activity via topoisomerase inhibition, a feature absent in the target compound .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step coupling of the pyrazolo-pyrimidine core with thioacetamide and aryl halides, similar to methods in . In contrast, Example 83 requires palladium-catalyzed cross-coupling, leading to lower yields .
Research Findings and Data Gaps
- Structural Insights : X-ray crystallography (using SHELX ) could resolve the conformation of the thioacetamide linker, which is critical for understanding binding interactions.
- Biological Data: No in vitro or in vivo data are available for the target compound. Comparative studies with analogs like Example 83 are needed to evaluate kinase inhibition potency and selectivity.
- SAR Trends : The 3-chloro-4-methylphenyl group may confer selectivity over off-target receptors compared to simpler aryl substituents in Compound 5.5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
